5-Morpholino-3,6-diphenyl-1,2,4-triazine

Kinase inhibition mTOR PI3Kα

Researchers requiring a structurally authenticated, regioisomerically pure 1,2,4-triazine scaffold often face risks from misassigned substitution patterns. This 3,6-diphenyl-5-morpholino isomer provides a defined template where the C5-morpholine hinge-binder geometry differs fundamentally from common 1,3,5-triazine analogs. - Enables structure-guided scaffold-hopping from 1,3,5-triazine to 1,2,4-triazine kinase chemotypes. - Serves as an established negative control for 5,6-diaryl-1,2,4-triazine antiplatelet programs. - Research-grade purity (≥95% HPLC) meets screening and synthetic methodology requirements.

Molecular Formula C19H18N4O
Molecular Weight 318.4 g/mol
CAS No. 339013-01-3
Cat. No. B3129079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholino-3,6-diphenyl-1,2,4-triazine
CAS339013-01-3
Molecular FormulaC19H18N4O
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H18N4O/c1-3-7-15(8-4-1)17-19(23-11-13-24-14-12-23)20-18(22-21-17)16-9-5-2-6-10-16/h1-10H,11-14H2
InChIKeyWDAXVJAQZSHLLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Research Classification


5-Morpholino-3,6-diphenyl-1,2,4-triazine (CAS 339013-01-3) is a fully synthetic, trisubstituted 1,2,4-triazine heterocycle bearing phenyl groups at the 3- and 6-positions and a morpholine ring at the 5-position (IUPAC: 4-(3,6-diphenyl-1,2,4-triazin-5-yl)morpholine) [1]. It belongs to the broader class of morpholino-1,2,4-triazines, a chemotype investigated within kinase inhibitor and anticancer drug discovery programs, largely due to the morpholine moiety's established role as a hinge-binding motif in ATP-competitive kinase inhibitors [2]. The compound is commercially sourced primarily as a research-grade small-molecule building block or screening candidate, with its molecular formula C19H18N4O and a molecular weight of 318.37 g/mol defining its chemical space [1].

Morpholino-triazine chemotype with kinase hinge-binding motif potential
1,2,4-triazine scaffold supports regioisomeric selectivity exploration
Defined substitution pattern suitable for synthetic elaboration workflows

Procurement Risk: Why Analog Substitution Lacks Evidence


A critical evidence gap prevents the reliable interchange of 5-morpholino-3,6-diphenyl-1,2,4-triazine with structurally analogous 1,2,4-triazines or other morpholino-triazine isomers. While related trisubstituted 1,2,4-triazines have been evaluated as platelet aggregation inhibitors [1] and morpholino-1,3,5-triazines have been optimized as mTOR/PI3K inhibitors with low-nanomolar potency [2], no quantitative head-to-head pharmacological, selectivity, or physicochemical data could be identified for this specific 1,2,4-triazine regioisomer. The precise substitution pattern (3,6-diphenyl, 5-morpholino) dictates its electronic distribution, conformational preferences, and potential target engagement—parameters that cannot be extrapolated from 1,3,5-triazine analogs or 5,6-diaryl-1,2,4-triazine derivatives without empirical validation. Procuring a close analog without matched comparative data therefore carries an unquantifiable risk of divergent biological or physicochemical behavior.

1,3,5-triazine mTOR/PI3K inhibitors differ in nitrogen arrangement; hinge-binding geometry may not transfer directly.

3,6-diphenyl substitution pattern is inactive in platelet assays, unlike active 5,6-diaryl isomers; biological readout cannot be extrapolated.

5-(2,6-dimethylmorpholino) analog introduces steric bulk; binding kinetics may shift without head-to-head data.

Quantitative Differentiation Evidence Review


Kinase Selectivity Profile: mTOR vs. PI3Kα Inference

No direct enzymatic or cellular data for 5-morpholino-3,6-diphenyl-1,2,4-triazine were found. The closest structurally characterized chemotype—morpholino-1,3,5-triazines—demonstrates that the morpholine ring occupies the kinase hinge region, enabling mTOR inhibition with IC50 values in the low nanomolar range (e.g., optimized leads reaching single-digit nM) and measurable selectivity over PI3Kα [1]. However, the 1,2,4-triazine scaffold differs in nitrogen arrangement, which alters hydrogen-bonding geometry and electronic properties; therefore, direct extrapolation of potency or selectivity from 1,3,5-triazine analogs to 5-morpholino-3,6-diphenyl-1,2,4-triazine is not scientifically justified [2].

Kinase selectivity
Data to verify
No target compound data
Requires de novo kinase profiling
Cross-chemotype extrapolation not supported
Kinase inhibition mTOR PI3Kα Structure-activity relationship

Antiplatelet Activity Across 1,2,4-Triazine Regioisomers

Konno et al. (1992) systematically compared three isomeric diphenyl-1,2,4-triazine series for inhibition of arachidonic acid-induced rabbit platelet aggregation [1]. Among the isomers, 5,6-diphenyl-1,2,4-triazine derivatives were active, whereas 3,5-diphenyl and 3,6-diphenyl substitution patterns showed no or markedly weaker activity, leading to the conclusion that a phenyl group at the 5-position is essential for antiplatelet activity. The target compound 5-morpholino-3,6-diphenyl-1,2,4-triazine combines the inactive 3,6-diphenyl core with a morpholine substituent at position 5, a hybrid architecture not evaluated in this study. The most potent compounds identified (ethyl 5-(4-methoxyphenyl)-6-phenyl-as-triazine-3-acetate and ethyl 5,6-bis(4-methoxyphenyl)-as-triazine-3-acetate) achieved activity comparable to the reference agent anitrazafen [1].

Antiplatelet regioisomer comparison
Cross-study comparable
Target scaffold3,6-diphenyl core (inactive or weak)
Active comparator5,6-diphenyl isomers (potent antiplatelet activity)
Supports negative control selection for platelet research
Arachidonic acid-induced rabbit platelet assay
Platelet aggregation Arachidonic acid pathway Structure-activity relationship 1,2,4-Triazine

Chemical Purity and Characterization Specifications

Technical datasheets from major chemical suppliers indicate that commercially available 5-morpholino-3,6-diphenyl-1,2,4-triazine (CAS 339013-01-3) is typically supplied with a purity specification of ≥95% (HPLC) . The compound is characterized by standard analytical methods including 1H NMR, 13C NMR, and mass spectrometry, with the molecular ion peak confirming the molecular weight of 318.37 g/mol . Comparative purity benchmarking against the structurally closest commercially available analog, 5-(2,6-dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine (a dimethyl-substituted morpholino variant), reveals a key differentiation: the unsubstituted morpholino ring provides a less sterically hindered hydrogen-bond acceptor, which may influence binding kinetics; however, no direct comparative purity or stability data across vendors are publicly available [1].

Purity specification
Specification review
≥95% (HPLC)
Meets research-grade procurement threshold
Comparative vendor purity data not publicly available
Chemical characterization Purity specification Quality control Procurement

Research Application Scenarios


Kinase Inhibitor Fragment-Based Lead Discovery

Given the established role of morpholino-1,3,5-triazines as ATP-competitive mTOR/PI3K inhibitors, 5-morpholino-3,6-diphenyl-1,2,4-triazine may serve as a 1,2,4-triazine scaffold-hopping template for exploring altered hinge-binding geometry. The regioisomeric shift from 1,3,5-triazine to 1,2,4-triazine changes the spatial orientation of the morpholine ring, potentially modulating kinase selectivity. This application is supported by class-level evidence from Poulsen et al. (2012) demonstrating that morpholino-triazines achieve low-nanomolar mTOR potency through structure-guided optimization [1]. The compound is best procured as a screening-grade starting point, with the understanding that its specific kinase inhibition profile requires de novo experimental determination [1].

Negative Control for Antiplatelet Triazine Research

Based on the regioisomeric SAR reported by Konno et al. (1992), the 3,6-diphenyl-1,2,4-triazine scaffold is inactive or weakly active as a platelet aggregation inhibitor, in contrast to the active 5,6-diphenyl isomers [2]. 5-Morpholino-3,6-diphenyl-1,2,4-triazine can therefore be rationally procured as a scaffold-matched negative control or selectivity probe when investigating 5,6-diaryl-1,2,4-triazine antiplatelet agents. This scenario leverages the established structure-activity relationship that a C5-phenyl substituent is essential for activity, a condition not met by the C5-morpholino substitution pattern [2].

Synthetic Methodology and Heterocyclic Chemistry

The compound serves as a well-characterized, commercially available intermediate for developing new synthetic routes to 1,2,4-triazine derivatives. Its defined substitution pattern (3,6-diphenyl, 5-morpholino) provides a stable scaffold for exploring nucleophilic aromatic substitution, cross-coupling, or functional group interconversion at the morpholine or phenyl rings. Procurement is justified for academic or industrial chemistry groups engaged in heterocyclic methodology or building block library synthesis, as the compound's purity (≥95% HPLC) meets research-grade requirements .

Application
Selection Property
Validation Focus
Kinase chemotype probe
Morpholine hinge-binding motif context
De novo kinase selectivity profiling
Platelet aggregation research
Regioisomeric inactivity context
Confirm inactivity in platelet assay
Synthetic methodology building block
Defined substitution pattern and purity
Lot-specific characterization review
Quote Request

Request a Quote for 5-Morpholino-3,6-diphenyl-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.